Desmethoxy Ranolazine
Übersicht
Beschreibung
Desmethoxy ranolazine (DMRL) is a synthetic compound that has been studied for its potential therapeutic applications. It is a derivative of ranolazine, a drug used to treat angina, but with a modified chemical structure. DMRL is an analog of ranolazine and has been found to possess similar biological activities. It has been studied for its anti-inflammatory and anti-cancer effects, as well as its potential to act as an anti-diabetic agent. DMRL has also been investigated as a potential treatment for cardiovascular diseases, including atherosclerosis and heart failure.
Wissenschaftliche Forschungsanwendungen
Mechanism of Action and Anti-anginal Effects
Desmethoxy Ranolazine, known for its brand name Ranexa, is primarily used for the treatment of chronic stable angina pectoris. Its antianginal and anti-ischemic effects are notable for not being dependent on changes in blood pressure or heart rate. The exact mechanism of action of Ranolazine is not fully understood, but it is believed to modulate the late sodium current in the heart, which in turn affects the intracellular calcium levels, leading to improved myocardial relaxation and reduced myocardial oxygen consumption. Ranolazine has been shown to improve exercise duration in patients with chronic stable angina, demonstrating its efficacy as an adjunctive therapy when angina is not adequately controlled with other antianginal agents. This property makes it a significant focus of research for its potential in managing chronic stable angina pectoris (Siddiqui & Keam, 2006; Keating, 2008).
Antihyperglycemic and Metabolic Effects
Another significant area of research has been the antihyperglycemic and metabolic effects of Ranolazine, particularly in patients with diabetes mellitus. Studies have shown Ranolazine to be effective in reducing hemoglobin A1c levels and improving glycemic control, which is an intriguing finding given its primary use as an antianginal medication. The mechanism behind its antihyperglycemic effects remains unclear, but it may involve preservation of β-cells, inhibition of hepatic glucose production, or enhancement of insulin secretion in a glucose-dependent manner. These effects position Ranolazine as a potential therapeutic agent for patients with both chronic stable angina and diabetes mellitus, offering a dual benefit that is currently under extensive research (Gilbert et al., 2017; Lisi et al., 2019).
Antiarrhythmic Properties
Ranolazine's potential as an antiarrhythmic agent, particularly in the treatment and prevention of ventricular arrhythmias, has been a subject of research interest. Studies have reported a beneficial impact of Ranolazine in conditions such as ventricular tachycardia/fibrillation and premature ventricular beats. The underlying mechanism is thought to be related to Ranolazine's ability to modulate ion channels in the heart, thereby stabilizing cardiac electrical activity. This emerging application of Ranolazine highlights its potential beyond just antianginal therapy, suggesting a broader role in cardiovascular disease management (Bazoukis et al., 2018).
Safety and Hazards
Zukünftige Richtungen
Ranolazine, the parent compound of Desmethoxy Ranolazine, has been identified as an inhibitor of the cardiac late Na+ current, although it also blocks other ionic currents, including the hERG/Ikr K+ current . Future studies with ranolazine may consider these benefits due to the recent success of non-specific anti-inflammatory molecules after myocardial infarction .
Wirkmechanismus
Target of Action
Desmethoxy Ranolazine, a derivative of Ranolazine, primarily targets the late sodium current (INa) in cardiac cells . This current plays a significant role in the regulation of the heart’s electrical activity and contractility. In addition, it also targets the delayed rectifier potassium current (IKr) .
Mode of Action
This compound inhibits the late phase of the inward sodium current in ventricular myocardial cells . This inhibition reduces intracellular calcium overload and associated diastolic contractile dysfunction . By blocking the IKr, it prolongs the ventricular action potential duration . The net effect of this compound on action potential duration is a balance between the effects of rectifier potassium current and late sodium current .
Biochemical Pathways
This compound affects the biochemical pathways related to ion transport in cardiac cells. By inhibiting the late sodium current, it prevents calcium overload in the ischemic cardiomyocytes . This modulation of ion transport can alleviate symptoms of conditions like chronic angina .
Pharmacokinetics
This compound is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 . The absolute bioavailability ranges from 35% to 50% . It has a protein binding of about 62% and a volume of distribution at steady state ranging from 85 to 180L . The elimination half-life of this compound is 1.4–1.9 hours . Approximately 5% of the drug is excreted renally unchanged .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of liver or renal impairment can affect the drug’s pharmacokinetics, potentially leading to increased plasma concentrations
Biochemische Analyse
Biochemical Properties
Desmethoxy Ranolazine, like its parent compound Ranolazine, is thought to modulate metabolism during myocardial ischemia by activating pyruvate dehydrogenase activity to promote glucose oxidation . This interaction with enzymes and other biomolecules plays a crucial role in its biochemical reactions.
Cellular Effects
This compound, similar to Ranolazine, may have effects on various types of cells. In cancer cells, Ranolazine has been shown to inhibit invasiveness, especially under hypoxic conditions . It also suppresses the metastatic abilities of breast and prostate cancers and melanoma . These effects on cellular processes suggest that this compound may have similar influences on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Ranolazine inhibits the late phase of the inward sodium current in ventricular myocardial cells, reducing intracellular calcium overload and associated diastolic contractile dysfunction . This mechanism may also apply to this compound, influencing its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
Research on Ranolazine has shown that it can counteract strength impairment and oxidative stress in aged sarcopenic mice . It is plausible that this compound may have similar dosage-dependent effects, including threshold effects and potential toxic or adverse effects at high doses.
Metabolic Pathways
This compound is likely involved in metabolic pathways similar to those of Ranolazine. Ranolazine is known to prevent fatty acid oxidation and favor glucose utilization, ameliorating the “energy starvation” of the failing heart . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.
Transport and Distribution
Studies on Ranolazine have shown that it is distributed in various tissues, with the highest content found in the liver, followed by the kidneys, heart, lungs, and spleen . This compound may have similar interactions with transporters or binding proteins, affecting its localization or accumulation.
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-18-7-6-8-19(2)23(18)24-22(28)16-26-13-11-25(12-14-26)15-20(27)17-29-21-9-4-3-5-10-21/h3-10,20,27H,11-17H2,1-2H3,(H,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISYIGQLESDPPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543874 | |
Record name | N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
755711-09-2 | |
Record name | Desmethoxy ranolazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755711092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESMETHOXY RANOLAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6NUJ279FP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.